molecular formula C14H20N2O B11797646 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one

Cat. No.: B11797646
M. Wt: 232.32 g/mol
InChI Key: BOLSRKOHBLBXGX-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one involves the reaction of 3-pyridinecarboxamide with ethyl acetate under basic conditions. The reaction mixture is added to a sodium sulfate acetate buffer solution and allowed to react at room temperature. After the reaction is complete, the product is purified through distillation and crystallization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both piperidine and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(2-methyl-6-piperidin-1-ylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C14H20N2O/c1-3-13(17)12-7-8-14(15-11(12)2)16-9-5-4-6-10-16/h7-8H,3-6,9-10H2,1-2H3

InChI Key

BOLSRKOHBLBXGX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)N2CCCCC2)C

Origin of Product

United States

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